Alloxan

Description

This compound is a natural product found in Euglena gracilis with data available.

Acidic compound formed by oxidation of URIC ACID. It is isolated as an efflorescent crystalline hydrate.

See also: ... View More ...

Properties

IUPAC Name |

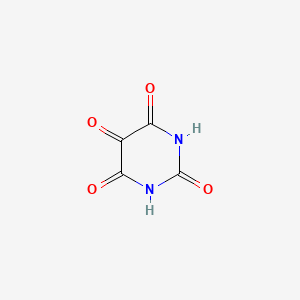

1,3-diazinane-2,4,5,6-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMXGTXNXJYFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044946 | |

| Record name | Alloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tetrahydrate: White solid; [Reidel-de Haen MSDS], Solid | |

| Record name | Alloxan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alloxan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes | |

| Record name | ALLOXAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in benzene, Soluble in acetone, alcohol, methanol, glacial acetic acid; slightly soluble in chloroform, petroleum ether, toluene, ethyl acetate and acetic anhydride. Insoluble in ether., Freely soluble in water. | |

| Record name | ALLOXAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 | |

| Record name | ALLOXAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from anhydrous acetone or glacial acetic acid or by sublimation in vacuo. Turns pink at 230 °C ... Hot aqueous solutions are yellow and become colorless on cooling | |

CAS No. |

50-71-5 | |

| Record name | Alloxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alloxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SW5YHA5NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOXAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alloxan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C (decomposes), 256 °C | |

| Record name | ALLOXAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alloxan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Alloxan in Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of experimental diabetes in animal models has been a cornerstone of diabetes research for over a century, enabling the study of disease pathophysiology and the development of novel therapeutics. The discovery in 1943 that alloxan, a simple pyrimidine (B1678525) derivative, could selectively destroy pancreatic β-cells and induce a state of insulin-dependent diabetes was a watershed moment in the field.[1][2] This guide provides an in-depth technical overview of the history of this compound's discovery, its mechanism of action, and the experimental protocols developed for its use, aimed at professionals in the field of diabetes research and drug development.

A Historical Overview of this compound

Early Synthesis and the Pivotal Discovery

This compound (2,4,5,6-pyrimidinetetrone) was first synthesized in 1818 by Brugnatelli and later described by Friedrich Wöhler and Justus von Liebig in 1838.[3] However, its profound biological significance remained unknown for over a century. The remarkable discovery of its diabetogenic properties was made serendipitously in 1943 by J.S. Dunn, H.L. Sheehan, and N.G.B. McLetchie in Glasgow.[4][5] While investigating renal tubular necrosis, they administered this compound to rabbits and observed selective necrosis of the islets of Langerhans.[3] Almost concurrently, the diabetogenic action of this compound was confirmed by Bailey and Bailey in Boston, and Goldner and Gomori in Chicago, solidifying its role as the first chemical agent capable of reliably inducing experimental diabetes.[1][2]

The Triphasic Blood Glucose Response

A hallmark of this compound administration is a characteristic triphasic response in blood glucose levels, a phenomenon first noted by Jacobs in 1937, though he did not identify the underlying pancreatic damage.[1][2][4] This response consists of:

-

Initial Hyperglycemia: Occurring within the first 1-4 hours, this is attributed to the inhibition of insulin (B600854) secretion.[3][4]

-

Profound Hypoglycemia: Developing around 6-12 hours post-injection, this phase is caused by the massive release of insulin from the necrosing β-cells. This stage is often fatal if not managed with glucose administration.[4][6]

-

Sustained Hyperglycemia: Following the depletion of insulin stores and the destruction of β-cells, a permanent diabetic state is established, typically within 24-48 hours.[7]

Mechanism of Diabetogenic Action

This compound's selective toxicity to pancreatic β-cells is a multi-step process mediated by oxidative stress. The β-cells are particularly vulnerable due to their high expression of the GLUT2 glucose transporter and relatively low levels of antioxidant enzymes.

Cellular Uptake and Redox Cycling

This compound's structure is similar to that of glucose, allowing it to be preferentially taken up by pancreatic β-cells via the GLUT2 transporter.[8] Inside the cell, this compound participates in a redox cycle with its reduction product, dialuric acid. This cycle, in the presence of intracellular thiols like glutathione, generates a significant amount of reactive oxygen species (ROS).[9]

Generation of Reactive Oxygen Species (ROS)

The redox cycling of this compound and dialuric acid produces superoxide (B77818) radicals (O₂⁻). These radicals are then dismutated to hydrogen peroxide (H₂O₂). In a final, critical step known as the Fenton reaction, H₂O₂ reacts with ferrous iron (Fe²⁺) to generate highly reactive and damaging hydroxyl radicals (•OH).[9]

β-Cell Destruction

The massive influx of ROS overwhelms the β-cell's limited antioxidant defenses, leading to:

-

DNA Fragmentation: Hydroxyl radicals cause extensive damage to DNA, activating poly ADP-ribosylation, which depletes cellular NAD+ and ATP stores.[10]

-

Mitochondrial Dysfunction: ROS damage mitochondrial membranes, further impairing ATP production.[11]

-

Calcium Homeostasis Disruption: A massive increase in cytosolic calcium concentration is triggered, activating damaging enzymes and contributing to cell death.[9]

-

Glucokinase Inhibition: this compound directly inhibits glucokinase, the cell's glucose sensor, impairing glucose-stimulated insulin secretion.[11]

Ultimately, these events lead to the selective necrosis of pancreatic β-cells and the onset of insulin-dependent diabetes.

Experimental Protocols for Induction of Diabetes

The protocol for inducing diabetes with this compound must be carefully standardized, as outcomes are highly dependent on the animal species, strain, age, route of administration, and nutritional status.

Preparation of this compound Solution

This compound is unstable in aqueous solutions and must be prepared fresh immediately before injection.

-

Compound: this compound monohydrate is typically used.

-

Vehicle: The compound is dissolved in cold, sterile 0.9% saline. Some protocols adjust the pH to 4.5.[9][12]

-

Concentration: Concentrations typically range from 1.5% to 5% (w/v). For example, a 1.5% solution can be made by dissolving 600 mg of this compound in 40 mL of saline.[13] A 5% solution is also commonly used.[8]

Animal Preparation and this compound Administration

-

Fasting: Animals are typically fasted for 12 to 30 hours prior to injection to enhance the sensitivity of β-cells to this compound.[11][13]

-

Administration: A single injection is common. The route of administration significantly impacts the effective dose.

-

Intravenous (IV): Administered via the tail vein in rats or marginal ear vein in rabbits. This route provides the most rapid and potent effect but is associated with higher mortality.[14]

-

Intraperitoneal (IP): A common and technically simpler route. Doses are generally higher than for IV administration.[13][15]

-

Subcutaneous (SC): Requires higher doses and may result in less consistent diabetes induction.[12]

-

Post-Injection Management and Confirmation of Diabetes

-

Hypoglycemia Prevention: This is a critical step to reduce mortality. Immediately after this compound injection, animals should be provided with a 5-10% glucose or sucrose (B13894) solution ad libitum for the next 24-48 hours.[8]

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. A fasting blood glucose level >200-250 mg/dL (>11.1-13.9 mmol/L) is generally considered indicative of diabetes.[11][13]

Quantitative Data from Experimental Studies

The tables below summarize quantitative data from various studies, highlighting the dose-dependent effects of this compound.

Table 1: Dose-Dependent Mortality and Diabetes Induction Rate in Rats

| This compound Dose (mg/kg) | Route | Animal Strain | Mortality Rate (%) | Diabetes Induction Rate (%) | Reference |

| 150 | IP | Albino | 20% | 95% (Stable in 5%) | [8] |

| 160 | IP | Albino | 42% | 80% (Stable in 20%) | [8] |

| 170 | IP | Albino | 70% | 90% (Stable in 10%) | [8] |

| 150 | IP | Wistar | 0% | 100% | [13] |

| 150 | IP | Sprague Dawley | - | 83% | [8] |

| 200 | IP | Sprague Dawley | 10% (Federiuk et al.) | 70% (Federiuk et al.) | [8] |

| 150 | IP | Wistar | 42.9% | - | [6][16] |

Table 2: Dose-Dependent Mortality and Diabetes Induction Rate in Rabbits

| This compound Dose (mg/kg) | Route | Administration | Mortality Rate (%) | Success Rate (%) | Reference |

| 150 | IV | Single Dose | 91.67% | 8.33% | [10] |

| 150 (as 2x75) | IV | Two Doses | 8.33% | 75% | [10] |

| 150 (as 3x50) | IV | Three Doses | 0% | 100% | [10] |

| 100 | IV | Single Dose | 10% (over 1 year) | - | [7][17] |

| 80 (x4 doses) | IP | Multiple Doses | - | - | [18] |

Table 3: Triphasic Blood Glucose Response in Rabbits (100 mg/kg IV)

| Time Post-Alloxan | Blood Glucose Phase | Typical Levels (mg/dL) | Reference |

| 0-2 hours | Initial Hyperglycemia | Increase from baseline (e.g., 124 ± 17) | [7][17] |

| 6-12 hours | Hypoglycemia | Can drop to < 50 mg/dL | [7][17] |

| 48 hours | Sustained Hyperglycemia | Generally > 300 mg/dL | [7][17] |

Logical Considerations for Model Development

The choice of this compound dose and protocol is a critical decision based on the specific research question, balancing the need for a stable diabetic model with acceptable animal welfare and mortality rates.

References

- 1. academic.oup.com [academic.oup.com]

- 2. STUDIES ON THE MECHANISM OF this compound DIABETES | Semantic Scholar [semanticscholar.org]

- 3. new.zodml.org [new.zodml.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound diabetes: the sorcerer and his apprentice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]

- 7. scispace.com [scispace.com]

- 8. Induction of Diabetes Mellitus Using this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Effect of this compound time administerDrug on establishing diabetic rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 12. Acute and chronic animal models for the evaluation of anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. This compound: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-induced diabetes in the rat - protective action of (-) epicatechin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]

- 17. Creating a Long-Term Diabetic Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histopathological abnormalities of prolonged this compound-induced diabetes mellitus in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Alloxan Monohydrate: A Technical Guide to its Chemical Synthesis, Properties, and Application in Diabetes Research

Introduction

Alloxan, a pyrimidine (B1678525) derivative, is an organic compound first isolated in 1818 by Luigi Valentino Brugnatelli through the oxidation of uric acid.[1] The monohydrate form of this compound is a crucial chemical agent in biomedical research, primarily utilized for its selective toxicity to insulin-producing beta cells in the pancreas.[2] This property makes it an indispensable tool for inducing experimental type 1 diabetes mellitus in animal models, which is essential for studying the pathophysiology of the disease and for the preclinical evaluation of potential antidiabetic therapies.[2][3] Its mechanism of action is rooted in its structural similarity to glucose, allowing it to be preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter, where it then initiates a cascade of events leading to cell death.[4][5] This guide provides an in-depth overview of the chemical synthesis, physicochemical properties, and biological mechanism of this compound monohydrate, along with detailed experimental protocols for its synthesis and use in inducing diabetes in laboratory animals.

Chemical Synthesis of this compound Monohydrate

The synthesis of this compound has evolved from its original discovery. While historically prepared from uric acid, the modern standard laboratory method involves the oxidation of barbituric acid.[1][5]

Historical Synthesis: Oxidation of Uric Acid

The first isolation of this compound was achieved by oxidizing uric acid with nitric acid.[1][6] This method, while foundational, is less common today due to the efficiency of modern techniques. Another historical approach involves the oxidation of alloxantin (B145670) with fuming nitric acid.[7]

Modern Laboratory Synthesis: Oxidation of Barbituric Acid

The contemporary and most common method for preparing this compound monohydrate is the oxidation of barbituric acid using chromium trioxide in a solution of glacial acetic acid and water.[1][5][8] This method provides good yields, typically in the range of 75-78%.[1][8]

Physicochemical Properties of this compound Monohydrate

This compound monohydrate is typically a white to pale yellow crystalline powder that may turn pink upon exposure to air.[2][9] Its key physicochemical properties are summarized in the table below.

| Property | Value | Citations |

| IUPAC Name | 1,3-diazinane-2,4,5,6-tetrone monohydrate | [1] |

| Synonyms | Mesoxalylurea monohydrate, 2,4,5,6(1H,3H)-Pyrimidinetetrone monohydrate | [10][11] |

| CAS Number | 2244-11-3 | [9][12][13] |

| Molecular Formula | C₄H₂N₂O₄·H₂O (or C₄H₄N₂O₅) | [12][13] |

| Molecular Weight | 160.09 g/mol | [12][13][14] |

| Appearance | White to pale yellow crystalline powder | [2][9][12][15] |

| Melting Point | Decomposes at approximately 250-256 °C | [1][12][14][16] |

| Solubility | Water: ≥100 mg/mLDMSO: ~5-60 mg/mLEthanol, Acetone, Methanol: SolubleEther, Chloroform: Insoluble or slightly soluble | [1][11][14][15][17][18][19] |

| Purity | Typically ≥98% for research use | [12] |

| Storage | Store at 0-8 °C, protected from light and moisture | [12][20] |

Biological Properties and Mechanism of Action

This compound is a potent diabetogenic agent due to its selective destruction of pancreatic β-cells.[5][21] This toxicity is not observed in human β-cells, which exhibit resistance due to significantly lower expression of the GLUT2 transporter.[22]

Mechanism of β-Cell Toxicity

The cytotoxic action of this compound is a multi-step process initiated by its transport into the β-cell:

-

Selective Uptake: As a glucose analogue, this compound is recognized and transported into pancreatic β-cells by the GLUT2 glucose transporter.[4][5][23]

-

Redox Cycling: Inside the cell, this compound reacts with intracellular thiols, particularly glutathione, and is reduced to dialuric acid.[4][23] this compound and dialuric acid then establish a redox cycle.[3][21]

-

Generation of Reactive Oxygen Species (ROS): The autoxidation of dialuric acid generates superoxide (B77818) radicals (O₂⁻). These radicals are then dismutated to hydrogen peroxide (H₂O₂). In the presence of iron catalysts (Fenton reaction), highly reactive hydroxyl radicals (•OH) are formed.[4][21][24][25]

-

Oxidative Stress and Cell Death: Pancreatic β-cells have a low intrinsic antioxidative defense capacity, making them particularly vulnerable to ROS.[4] The massive increase in oxidative stress disrupts cellular functions, damages DNA, and leads to a rapid increase in cytosolic calcium concentration, ultimately causing necrosis of the β-cells.[3][21][25]

-

Inhibition of Glucokinase: this compound also directly inhibits the glucose-sensing enzyme glucokinase, which is critical for glucose-stimulated insulin (B600854) secretion.[3][4][26]

Caption: Signaling pathway of this compound-induced pancreatic β-cell toxicity.

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis of this compound monohydrate and its use in inducing experimental diabetes.

Protocol 1: Synthesis of this compound Monohydrate from Barbituric Acid

This protocol is adapted from established Organic Syntheses procedures.[8][27]

Materials and Equipment:

-

Barbituric acid (128 g, 1.0 mol)

-

Chromium trioxide (156 g, 1.53 mol)

-

Glacial acetic acid (850 g)

-

Deionized water (100 mL)

-

Ether (for washing)

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Water bath and ice bath

-

Büchner funnel and filter cloth

Procedure:

-

Prepare the Oxidizing Solution: In the 2-L flask, combine 850 g of glacial acetic acid and 100 mL of water. Fit the flask with the mechanical stirrer and thermometer.

-

Dissolve Chromium Trioxide: While stirring at room temperature, add 156 g of chromium trioxide to the acetic acid solution. Continue stirring for approximately 15 minutes until the oxidizing agent is fully dissolved.

-

Addition of Barbituric Acid: Begin adding 128 g of barbituric acid in small portions (approx. 15-20 g) over 25-30 minutes. Use a water bath to maintain the reaction temperature at 50°C. Do not allow the temperature to exceed this point, as it can significantly reduce the yield.[8] this compound monohydrate will begin to crystallize during this addition.[8]

-

Complete the Reaction: After all the barbituric acid has been added, continue stirring the mixture at 50°C for an additional 25-30 minutes to ensure the reaction is complete.

-

Crystallization and Filtration: Cool the resulting slurry to 5-10°C in an ice bath to maximize crystallization. Filter the product using a Büchner funnel fitted with a filter cloth.

-

Washing and Drying: Wash the filter cake with cold glacial acetic acid until the green-colored washings become nearly colorless. To facilitate drying, wash the product with 100-200 mL of ether.

-

Yield: After drying, the yield of yellow this compound monohydrate is typically 120-125 g (75-78%).[8] This product is sufficiently pure for most applications. For a colorless product, recrystallization can be performed.[28]

Protocol 2: Induction of Experimental Diabetes in Rats

This protocol provides a general guideline for inducing diabetes in Wistar or Sprague-Dawley rats using this compound monohydrate.[29][30][31]

Materials and Equipment:

-

Male Wistar or Sprague-Dawley rats (e.g., 8-10 weeks old)

-

This compound monohydrate

-

Sterile 0.9% saline solution, chilled

-

5% glucose solution in drinking water

-

Blood glucose meter and test strips

-

Sterile syringes and needles for injection

-

Animal housing and handling equipment

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Induce a fast for 24-36 hours prior to this compound administration to increase the sensitivity of β-cells.[26][30] Water should be available ad libitum.

-

Preparation of this compound Solution: Prepare the this compound solution immediately before use, as it is unstable in aqueous solutions.[20] Dissolve this compound monohydrate in chilled sterile 0.9% saline to the desired concentration (e.g., for a dose of 150 mg/kg, a concentration of 20 mg/mL can be used).[30]

-

Administration: Administer a single intraperitoneal (i.p.) injection of this compound solution. A commonly effective dose for i.p. injection in rats is 150 mg/kg body weight.[29][30]

-

Post-Injection Care: Immediately after the injection, replace the drinking water with a 5% glucose solution for the next 24 hours. This is a critical step to prevent potentially fatal hypoglycemia that can occur due to the massive release of insulin from the initially damaged β-cells.[26] After 24 hours, provide normal chow and water.

-

Confirmation of Diabetes: Monitor blood glucose levels at 72 hours post-injection.[26] Collect a drop of blood from the tail vein. Animals with a fasting blood glucose concentration above 200 mg/dL (11.1 mmol/L) are generally considered diabetic.[26][29]

-

Long-Term Monitoring: Continue to monitor blood glucose levels and the general health of the animals (body weight, water intake, urine output) to ensure a stable diabetic state.

Caption: Experimental workflow for inducing diabetes in rats using this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of this compound- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Preparation of this compound monohydrate - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2244-11-3 CAS | this compound MONOHYDRATE | Laboratory Chemicals | Article No. 00870 [lobachemie.com]

- 10. This compound MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound monohydrate [stenutz.eu]

- 14. This compound monohydrate | C4H4N2O5 | CID 312231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound Monohydrate,2244-11-3 - Absin [absin.net]

- 16. hplcindia.com [hplcindia.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. This compound monohydrate | Proteasome | TargetMol [targetmol.com]

- 19. selleckchem.com [selleckchem.com]

- 20. US4292312A - Method for preparing this compound stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]

- 21. This compound Induced Diabetes: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]

- 22. Mechanism underlying resistance of human pancreatic beta cells against toxicity of streptozotocin and this compound - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. This compound induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. scispace.com [scispace.com]

- 30. scispace.com [scispace.com]

- 31. Induction of Diabetes Mellitus Using this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Alloxan's Selective Beta-Cell Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloxan is a toxic glucose analogue widely utilized in research to induce a state of insulin-dependent diabetes mellitus in experimental animals, often referred to as "this compound diabetes".[1] Its utility stems from its remarkable and selective cytotoxic action against pancreatic beta cells.[2][3] This selectivity is not inherent to the molecule itself but is a consequence of the unique physiological characteristics of the beta cell, namely its high expression of the GLUT2 glucose transporter and its relatively low antioxidative defense capacity.[1][3] The mechanism of toxicity is multifactorial, initiated by the rapid uptake of this compound into the beta cell. Inside the cell, this compound engages in a redox cycle with its reduction product, dialuric acid, generating a cascade of reactive oxygen species (ROS).[1][4] This oxidative assault leads to the inhibition of critical enzymes, most notably the glucose sensor glucokinase, DNA fragmentation, disruption of intracellular calcium homeostasis, and ultimately, necrotic cell death.[1][2][5] This document provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Selective Beta-Cell Toxicity

The diabetogenic action of this compound is a multi-step process that begins with its selective accumulation in pancreatic beta cells and culminates in their destruction.

Selective Uptake via GLUT2 Transporter

The primary determinant of this compound's selective toxicity is its efficient uptake into pancreatic beta cells via the low-affinity GLUT2 glucose transporter.[6][7][8] this compound's structural similarity to glucose allows it to be recognized and transported by GLUT2, which is highly expressed on rodent beta cells.[4][9] This leads to a preferential accumulation of the toxin within these cells compared to other cell types that express different glucose transporters or have lower transport capacity.[2][3] Studies using insulin-producing cells engineered to express varying levels of GLUT2 have shown a direct correlation between the amount of transporter expression and the susceptibility to this compound-induced toxicity.[6][7] This selective uptake is the critical first step that concentrates this compound at its site of action.[8]

Intracellular Redox Cycling and ROS Generation

Once inside the beta cell, this compound participates in a destructive redox cycle. In the presence of intracellular reducing agents, particularly glutathione (B108866) (GSH), this compound is reduced to dialuric acid.[1][10] This dialuric acid then rapidly auto-oxidizes back to this compound, a reaction that consumes molecular oxygen and generates a superoxide (B77818) radical (O₂⁻).[4][11][12] This cycle can repeat, continuously producing superoxide radicals.[10]

The generated superoxide radicals are dismutated by the enzyme superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂).[2][13] Pancreatic islets have a notably low intrinsic capacity for antioxidative defense, with significantly lower glutathione peroxidase activity compared to tissues like the liver.[3] This deficiency makes them particularly vulnerable to the damaging effects of H₂O₂. In a final, highly destructive step, H₂O₂ can react with ferrous ions (Fe²⁺) in the Fenton reaction to produce hydroxyl radicals (•OH), which are among the most reactive and damaging ROS known.[1][2] These radicals indiscriminately attack and damage all types of biological macromolecules.

Caption: this compound uptake and redox cycling leading to ROS generation.

Inhibition of Glucokinase

This compound is a potent inhibitor of glucokinase, the enzyme that acts as the primary glucose sensor in pancreatic beta cells.[14][15] Glucokinase is responsible for phosphorylating glucose, the rate-limiting step for glucose metabolism in beta cells, which in turn generates the ATP signal required for insulin (B600854) secretion.[13] this compound inactivates glucokinase by interacting with essential sulfhydryl (-SH) groups within the enzyme's sugar-binding site, forming a disulfide bond and rendering the enzyme inactive.[16] This inhibition is a direct chemical effect and occurs rapidly after exposure. The consequence is a swift blockade of glucose-stimulated insulin secretion, even before significant cell death occurs.[1][17] Studies have shown that glucose can protect the enzyme from this compound-induced inactivation, with the α-anomer of D-glucose providing greater protection than the β-anomer, mirroring the anomeric preference for triggering insulin secretion.[14][15]

Induction of DNA Damage and Cell Death

The massive oxidative stress induced by this compound leads to profound cellular damage, including fragmentation of DNA.[2][5] The generated ROS, particularly the hydroxyl radical, directly attack the DNA backbone, causing strand breaks.[18][19] This DNA damage is a critical event in the cytotoxic cascade. Studies on isolated rat pancreatic islets have demonstrated that this compound stimulates H₂O₂ generation, which acts as a direct mediator for the observed DNA fragmentation.[5][18] This extensive damage to genetic material, combined with the oxidation of proteins and lipids, overwhelms the cell's repair and defense mechanisms, ultimately leading to necrotic cell death and the destruction of the beta-cell population.[2][6]

Disruption of Calcium Homeostasis

This compound's cytotoxic action also involves the severe disruption of intracellular calcium (Ca²⁺) homeostasis.[2] The oxidative damage to the cell membrane and organelles, including the endoplasmic reticulum and mitochondria, leads to a massive and uncontrolled influx of cytosolic Ca²⁺.[2][20] This sustained increase in intracellular calcium is a key factor in the rapid destruction of beta cells, activating various degradative enzymes and contributing to the overall necrotic process.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on this compound-induced diabetes.

Table 1: this compound Dosages for Diabetes Induction in Rodents

| Species/Strain | Route of Administration | Dosage (mg/kg) | Outcome & Confirmation Criteria | Citations |

|---|---|---|---|---|

| Kunming Mice | Tail Vein Injection (IV) | 75 - 100 | Blood glucose > 11.1 mmol/L (200 mg/dL) after 72 hours. | [21] |

| Sprague-Dawley Rats | Intravenous (IV) | 60 | Urine glucose ≥++ and blood glucose ≥6.1 mmol/L at 15 days. | [21] |

| Wistar Rats | Intraperitoneal (IP) | 150 | Sustained hyperglycemia over 8 weeks. 100% induction rate. | [22] |

| Albino Rats | Intraperitoneal (IP) | 150 - 170 | Induction of diabetes, but with noted mortality and unpredictable responses at higher doses. | [23] |

| Sprague-Dawley Rats | Intraperitoneal (IP) | 150 | ~80% diabetes induction rate within 1-2 days. | [24] |

| Wistar Rats | Intraperitoneal (IP) | 110 - 170 | 150 mg/kg found to be optimal; lower doses were less effective, higher doses increased mortality. |[25] |

Table 2: In Vitro Effects of this compound on Pancreatic Islet Function

| Parameter | This compound Concentration | Observed Effect | Species | Citations |

|---|---|---|---|---|

| Glucokinase Activity | 2 - 4 µM | Half-maximal inactivation of partially purified enzyme. | Rat | [14] |

| Glucokinase Activity | 5 µM | Half-maximal inhibitory concentration in cytoplasmic fractions. | Mouse (ob/ob) | [15] |

| Insulin Secretion | 0.2 mg/mL (~1.25 mM) | Marked inhibition of subsequent glucose-induced insulin secretion after 5 min pretreatment. | Rat | [26] |

| H₂O₂ Generation & DNA Fragmentation | 0.1 mM - 1 mM | Dose-dependent stimulation of H₂O₂ and DNA fragmentation, maximal at 1 mM. | Rat | [5] |

| Cell Viability (MTT Assay) | Not Specified | Toxicity dependent on GLUT2 expression level. | Rat (RINm5F cells) |[6][7] |

Key Experimental Protocols

Detailed methodologies are critical for reproducing the this compound-induced diabetes model.

Protocol: Induction of Diabetes in Wistar Rats (In Vivo)

This protocol synthesizes common practices for inducing Type 1-like diabetes in Wistar rats using intraperitoneal this compound administration.[22][25]

-

Animal Selection and Acclimatization: Use male Wistar rats (180-220g). Allow animals to acclimatize to laboratory conditions for at least one week with standard chow and water ad libitum.

-

Fasting: Fast the rats for 24-30 hours prior to this compound injection. This enhances the sensitivity of the beta cells to this compound. Water should be available ad libitum.[21][22]

-

This compound Preparation: Prepare a fresh solution of this compound monohydrate in cold (4°C) 0.9% sterile saline. This compound is unstable in aqueous solution, so it must be prepared immediately before injection.[21][27] A typical concentration is for a dose of 150 mg/kg body weight.[22]

-

Administration: Administer the prepared this compound solution via a single intraperitoneal (IP) injection.

-

Post-Injection Hypoglycemia Prevention: Immediately after the injection, replace the drinking water with a 5% glucose solution and provide free access to food. This is critical to prevent potentially fatal hypoglycemia that can occur due to the massive release of insulin from initially damaged beta cells. Maintain glucose water for 24 hours.[21][25]

-

Confirmation of Diabetes: Monitor blood glucose levels starting 72 hours after injection. Blood can be collected from the tail vein. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 13.9 mmol/L (250 mg/dL).[22][28]

Caption: Experimental workflow for in vivo induction of this compound diabetes.

Protocol: this compound Toxicity Assay in Isolated Islets (In Vitro)

This protocol outlines a general procedure for assessing this compound's effect on pancreatic islet viability and function, based on methodologies used in cited research.[5][6][26]

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats) using a collagenase digestion method, followed by purification using a density gradient (e.g., Ficoll or Histopaque).

-

Islet Culture: Culture the isolated islets in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, 11.1 mM glucose, and antibiotics) for 24-48 hours to allow recovery from the isolation procedure.

-

This compound Treatment:

-

Wash the islets in a buffer (e.g., Krebs-Ringer bicarbonate).

-

Pre-incubate the islets for a short period (e.g., 5-10 minutes) in the buffer containing the desired concentration of this compound (e.g., 0.1 - 2 mM).[5][26] Include control groups with no this compound and protective groups with this compound plus a high concentration of glucose (e.g., 20-30 mM).[14][29]

-

Terminate the treatment by washing the islets thoroughly with fresh buffer or medium to remove the this compound.

-

-

Functional/Viability Assessment:

-

Insulin Secretion: Incubate batches of treated islets in low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose solutions for 60 minutes. Collect the supernatant to measure insulin concentration via ELISA or RIA.[26]

-

Cell Viability: Assess cell viability using assays such as MTT, which measures mitochondrial reductase activity.[6][7]

-

DNA Fragmentation: Lyse the islets and analyze DNA fragmentation using methods like agarose (B213101) gel electrophoresis or ELISA-based assays for histone-associated DNA fragments.[5]

-

Caption: Experimental workflow for in vitro assessment of this compound toxicity.

Conclusion

The selective beta-cell toxicity of this compound is a well-defined process driven by the specific physiology of the pancreatic beta cell. The mechanism is initiated by a high-capacity uptake through the GLUT2 transporter, leading to intracellular accumulation. This is followed by a devastating cascade of ROS generation via a redox cycle, which, coupled with the beta cell's poor antioxidant defenses, causes widespread macromolecular damage. Key functional consequences include the direct inhibition of the glucokinase glucose sensor and a disruption of calcium homeostasis, culminating in DNA fragmentation and necrotic cell death. A thorough understanding of this mechanism is essential for the proper application of the this compound-induced diabetes model in preclinical research and drug development.

References

- 1. The mechanisms of this compound- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determinants of the selective toxicity of this compound to the pancreatic B cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Streptozocin- and this compound-induced H2O2 generation and DNA fragmentation in pancreatic islets. H2O2 as mediator for DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of this compound - ProQuest [proquest.com]

- 7. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucose transporters in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of oxygen concentration on redox cycling of this compound and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 13. new.zodml.org [new.zodml.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Glucokinase in pancreatic B-cells and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of glucokinase by this compound through interaction with SH groups in the sugar-binding site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Parallel Inhibition of Islet Glucokinase and Glucose-Stimulated Insulin Secretion by Either this compound or Ninhydrin [jstage.jst.go.jp]

- 18. This compound-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 22. scispace.com [scispace.com]

- 23. ijbcp.com [ijbcp.com]

- 24. Induction of Diabetes Mellitus Using this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijbpas.com [ijbpas.com]

- 26. Interaction of this compound and anomers of D-glucose on glucose-induced insulin secretion and biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diabetogenic action of this compound-like compounds: cytotoxic effects of 5-hydroxy-pseudouric acid and dehydrouramil hydrate hydrochloride on rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Intergenomic and epistatic interactions control free radical mediated pancreatic β-cell damage [frontiersin.org]

- 29. researchgate.net [researchgate.net]

The Vicious Cycle: A Technical Guide to the Role of Reactive Oxygen Species in Aloxan-Induced Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan, a toxic glucose analog, is a widely utilized chemical inducing agent for experimental diabetes in laboratory animals, providing a crucial model for studying the pathogenesis of type 1 diabetes. Its diabetogenic action is primarily mediated by the generation of reactive oxygen species (ROS), which inflict severe damage upon pancreatic β-cells, leading to their dysfunction and demise. This in-depth technical guide elucidates the intricate mechanisms of this compound-induced β-cell toxicity, with a central focus on the pivotal role of ROS. We will explore the signaling pathways initiated by this compound, detail the experimental protocols for inducing and assessing this diabetic model, and present quantitative data on the resultant oxidative stress. This guide is intended to be a comprehensive resource for researchers and professionals in the field of diabetes and drug development, providing the foundational knowledge and practical methodologies for investigating this critical aspect of diabetic pathology.

Introduction: this compound and the Onset of Experimental Diabetes

This compound is a pyrimidine (B1678525) derivative that is selectively accumulated in pancreatic β-cells via the GLUT2 glucose transporter.[1] This selective uptake is the first step in its cytotoxic journey. Once inside the β-cell, this compound engages in a redox cycling reaction, a catastrophic cascade that generates a storm of reactive oxygen species.[2] The β-cells, inherently possessing a low antioxidant defense capacity, are particularly vulnerable to this oxidative onslaught, which ultimately leads to cell death and the onset of insulin-dependent diabetes.[1] Understanding the precise mechanisms of ROS generation and the subsequent cellular damage is paramount for developing therapeutic strategies aimed at protecting β-cells and mitigating the progression of diabetes.

The Core Mechanism: this compound-Mediated ROS Generation

The diabetogenic activity of this compound is intrinsically linked to its ability to generate ROS. This process can be dissected into several key steps:

-

Uptake and Reduction: this compound enters the pancreatic β-cells through the GLUT2 transporter, a characteristic that explains its selective toxicity.[1] Inside the cell, in the presence of reducing agents like glutathione (B108866) (GSH), this compound is reduced to dialuric acid.[3]

-

Redox Cycling: A futile redox cycle is then established between this compound and dialuric acid. The autoxidation of dialuric acid back to this compound generates superoxide (B77818) radicals (O₂⁻).[1] This reaction consumes intracellular antioxidants, particularly GSH.

-

Formation of Highly Reactive Species: The superoxide radicals are then converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD).[4] In the presence of transition metals like iron, H₂O₂ undergoes the Fenton reaction to produce highly reactive and damaging hydroxyl radicals (•OH).[2]

-

Oxidative Damage: These ROS, particularly the hydroxyl radical, indiscriminately attack cellular macromolecules, including lipids, proteins, and nucleic acids. This leads to lipid peroxidation, protein dysfunction, and DNA fragmentation, ultimately culminating in β-cell necrosis and apoptosis.[2]

Signaling Pathway of this compound-Induced ROS Generation and β-Cell Death

Caption: this compound enters β-cells via GLUT2, initiating a redox cycle that produces ROS, leading to cellular damage and death.

Quantitative Assessment of Oxidative Stress

The induction of diabetes with this compound leads to a significant imbalance in the pro-oxidant and antioxidant status of the organism. This is reflected in the altered levels of various biomarkers. The following tables summarize quantitative data from studies on this compound-induced diabetic rats.

| Biomarker | Control Group (Mean ± SD) | This compound-Diabetic Group (Mean ± SD) | Percentage Change | Reference(s) |

| Malondialdehyde (MDA) | 2.34 ± 0.11 nmol/mg protein | 5.87 ± 0.23 nmol/mg protein | +150.85% | [5] |

| Superoxide Dismutase (SOD) | 12.5 ± 1.2 U/mg protein | 6.8 ± 0.7 U/mg protein | -45.6% | [4] |

| Catalase (CAT) | 45.2 ± 3.8 U/mg protein | 21.5 ± 2.1 U/mg protein | -52.4% | [4] |

| Glutathione Peroxidase (GPx) | 3.1 ± 0.3 U/mg protein | 1.4 ± 0.2 U/mg protein | -54.8% | [6] |

| Reduced Glutathione (GSH) | 8.9 ± 0.7 µg/mg protein | 4.2 ± 0.5 µg/mg protein | -52.8% | [4] |

Table 1: Changes in Oxidative Stress Markers in this compound-Induced Diabetic Rats.

| Parameter | Control Group (Mean ± SD) | This compound-Diabetic Group (Mean ± SD) | Percentage Change | Reference(s) |

| Blood Glucose | 95 ± 8 mg/dL | 350 ± 25 mg/dL | +268.4% | [7] |

| Serum Insulin (B600854) | 15.2 ± 1.8 µU/mL | 4.5 ± 0.9 µU/mL | -70.4% | [8] |

| Body Weight | 250 ± 15 g | 180 ± 20 g | -28.0% | [4] |

Table 2: Key Physiological Parameters in this compound-Induced Diabetic Rats.

Experimental Protocols

Induction of Diabetes with this compound in Wistar Rats

This protocol describes a common method for inducing type 1 diabetes in Wistar rats using this compound monohydrate.

Materials:

-

This compound monohydrate (Sigma-Aldrich, St. Louis, MO, USA)

-

0.9% sterile saline solution

-

Male Wistar rats (180-220 g)

-

Glucometer and test strips

-

Insulin (optional, for managing severe hyperglycemia)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

-

Fasting: Fast the rats for 16-18 hours prior to this compound injection, with free access to water.[9]

-

This compound Preparation: Immediately before use, dissolve this compound monohydrate in cold (4°C) 0.9% sterile saline to a concentration of 15 mg/mL. This compound is unstable in aqueous solutions, so it must be prepared fresh.

-

Induction: Administer a single intraperitoneal (i.p.) injection of the freshly prepared this compound solution at a dose of 150 mg/kg body weight.[1]

-

Post-Injection Care: After injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia resulting from the massive insulin release from the damaged β-cells.

-

Confirmation of Diabetes: Measure blood glucose levels 72 hours after this compound injection from the tail vein using a glucometer. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used for further studies.[1]

Measurement of Malondialdehyde (MDA)

MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for its measurement.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

Procedure (adapted from a standard TBARS assay):

-

Tissue Homogenization: Homogenize 100 mg of pancreatic tissue in 1 mL of ice-cold 1.15% KCl buffer. Centrifuge at 3000 rpm for 15 minutes at 4°C.

-

Reaction Mixture: To 0.1 mL of the supernatant, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine (B92270) mixture (15:1 v/v). Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

-

Measurement: Measure the absorbance of the organic layer at 532 nm.

-

Calculation: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Measurement of Superoxide Dismutase (SOD) Activity

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the NBT reduction.

Procedure (based on a commercially available kit):

-

Sample Preparation: Prepare tissue homogenates as described for the MDA assay.

-

Reaction: In a 96-well plate, add sample, reaction buffer, and xanthine (B1682287) oxidase solution.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 450 nm.

-

Calculation: Calculate the percentage of inhibition of NBT reduction and determine the SOD activity from a standard curve. One unit of SOD is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

Measurement of Catalase (CAT) Activity

Principle: Catalase decomposes hydrogen peroxide into water and oxygen. The activity is measured by monitoring the rate of H₂O₂ decomposition at 240 nm.

Procedure:

-

Sample Preparation: Prepare tissue homogenates in phosphate (B84403) buffer (50 mM, pH 7.0).

-

Reaction Mixture: The reaction mixture contains phosphate buffer and the sample.

-

Reaction Initiation: Start the reaction by adding a known concentration of H₂O₂.

-

Measurement: Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.

-

Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition.

Measurement of Glutathione Peroxidase (GPx) Activity

Principle: GPx catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity is measured indirectly by a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Procedure (based on a coupled enzyme assay):

-

Sample Preparation: Prepare tissue homogenates in a suitable buffer.

-

Reaction Mixture: The reaction mixture contains phosphate buffer, EDTA, sodium azide, GSH, GR, and NADPH.

-

Reaction Initiation: Start the reaction by adding a substrate (e.g., tert-butyl hydroperoxide).

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: GPx activity is proportional to the rate of NADPH oxidation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying the role of ROS in this compound-induced diabetes and the logical relationship between the key components.

Experimental Workflow for this compound-Induced Diabetes Study

Caption: A typical workflow for studying this compound-induced diabetes, from animal preparation to data analysis.

Conclusion and Future Directions

The this compound-induced diabetes model remains an invaluable tool for understanding the pathophysiology of type 1 diabetes, particularly the destructive role of reactive oxygen species in β-cell demise. The generation of ROS through the redox cycling of this compound initiates a cascade of oxidative stress that overwhelms the β-cell's antioxidant defenses, leading to cellular damage and death. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols relevant to this model.

Future research should continue to focus on elucidating the downstream signaling pathways activated by ROS in β-cells, which could reveal novel therapeutic targets. Furthermore, the development and testing of novel antioxidant compounds that can specifically target the pancreas and protect β-cells from oxidative damage hold significant promise for the prevention and treatment of diabetes. The methodologies and data presented herein provide a solid foundation for researchers to advance our understanding and combat this devastating disease.

References

- 1. 2.8. This compound-Induced Diabetes in Rats [bio-protocol.org]

- 2. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) A modified protocol of the this compound technique for the induction of diabetes mellitus in Wistar rats (2020) | Renato de Souza Abboud | 2 Citations [scispace.com]

- 4. bmrat.com [bmrat.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serum Glucose and Malondialdehyde Levels in this compound Induced Diabetic Rats Supplemented with Methanolic Extract of Tacazzea Apiculata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidiabetic and antioxidant potential of Alnus nitida leaves in this compound induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. notulaebiologicae.ro [notulaebiologicae.ro]

Alloxan as a Tool for Studying Type 1 Diabetes Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alloxan as a chemical agent to induce experimental type 1 diabetes in laboratory animals. It covers the core mechanisms of this compound-induced beta-cell toxicity, detailed experimental protocols for rats and mice, quantitative data from various studies, and the histopathological consequences of this compound administration. This guide is intended to equip researchers with the necessary information to effectively and responsibly use the this compound model in their studies of type 1 diabetes pathogenesis and for the development of novel therapeutic agents.

Mechanism of this compound-Induced Beta-Cell Toxicity

This compound, a pyrimidine (B1678525) derivative, exerts its diabetogenic effect through a targeted cytotoxic action on pancreatic beta-cells.[1][2] Its structural similarity to glucose allows it to be selectively taken up by the beta-cells via the GLUT2 glucose transporter.[3][4] Once inside the cell, this compound engages in a redox cycling reaction, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[2][3] Pancreatic beta-cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[5]

The surge in ROS inflicts significant cellular damage through multiple mechanisms:

-

DNA Fragmentation: Hydroxyl radicals, in particular, cause extensive damage to beta-cell DNA. This DNA damage activates poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. Overactivation of PARP depletes the intracellular stores of NAD+, a critical coenzyme for cellular metabolism, ultimately leading to ATP depletion and necrotic cell death.[2]

-

Mitochondrial Dysfunction: ROS can directly damage mitochondrial membranes and disrupt the electron transport chain, leading to a decline in ATP production and the release of pro-apoptotic factors.[6]

-

Disruption of Calcium Homeostasis: this compound has been shown to cause a massive influx of calcium ions into the beta-cells, leading to the activation of various degenerative processes and contributing to cell death.[4]

-

Inhibition of Glucokinase: this compound can directly inhibit glucokinase, the primary glucose sensor in beta-cells, by oxidizing its sulfhydryl groups. This impairment of glucose sensing disrupts insulin (B600854) secretion even before the complete destruction of the beta-cell.[2]

The culmination of these events is the selective necrosis and apoptosis of pancreatic beta-cells, resulting in a state of insulin deficiency and hyperglycemia, which mimics the key pathological feature of type 1 diabetes.[1][2]

Quantitative Data on this compound-Induced Diabetes Models

The following tables summarize key quantitative data from various studies using this compound to induce diabetes in rats and mice. It is crucial to note that the optimal dose and outcomes can vary depending on the animal strain, age, weight, and nutritional status.[7][8]

Table 1: this compound Dosage and Administration in Rats

| Animal Strain | Route of Administration | This compound Dose (mg/kg) | Fasting Period (hours) | Resulting Blood Glucose (mg/dL) | Mortality Rate | Reference |

| Wistar | Intraperitoneal | 120 | Not Specified | >250 | Not Specified | [9] |

| Wistar | Intraperitoneal | 150 | 36 | >200 | Low | [8] |

| Wistar | Intraperitoneal | 160 | Not Specified | >200 | Not Specified | [10] |

| Wistar | Intraperitoneal | 170 | Not Specified | >200 | High | [11] |

| Sprague Dawley | Intraperitoneal | 150 | Not Specified | >200 | Not Specified | [12][13] |

| Sprague Dawley | Intraperitoneal | 200 | Not Specified | >600 (led to DKA) | High | [12][13] |

| Albino | Intraperitoneal | 150, 160, 170 | Not Specified | Fluctuation observed | Dose-dependent | [11] |

Table 2: this compound Dosage and Administration in Mice

| Animal Strain | Route of Administration | This compound Dose (mg/kg) | Fasting Period (hours) | Resulting Blood Glucose (mg/dL) | Mortality Rate | Reference |

| Albino | Intraperitoneal | 200 | Overnight | 220-350 | 50% | [14] |

| Acatalasemic | Intraperitoneal | 180 | Not Specified | Higher than wild-type | Higher than wild-type | [5] |

| Wild-type | Intravenous | 40, 50, 60 | Not Specified | Transient hyperglycemia | Not Specified | [15] |

| Not Specified | Intraperitoneal | 130 (3 doses) | Not Specified | Not Specified | Not Specified | [16] |

| Not Specified | Intraperitoneal | 150 (3 doses) | Not Specified | Not Specified | 36.85% | [16] |

Experimental Protocols for this compound-Induced Diabetes

The following are generalized protocols for inducing type 1 diabetes in rats and mice using this compound. Researchers should optimize these protocols for their specific experimental conditions.

Induction Protocol for Rats

-

Animal Selection: Use healthy, adult male rats (e.g., Wistar or Sprague-Dawley) weighing between 150-250g.

-

Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the rats for 12-18 hours prior to this compound injection. This enhances the sensitivity of beta-cells to this compound. Ensure free access to water during the fasting period.[7]

-

This compound Preparation: Prepare a fresh 2% solution of this compound monohydrate in cold (4°C) 0.9% sterile saline immediately before use. This compound is unstable in aqueous solutions.[11]

-

Administration: Inject the freshly prepared this compound solution intraperitoneally (i.p.) at a dose of 120-150 mg/kg body weight. Intravenous (i.v.) administration is also possible but requires a lower dose (e.g., 40-65 mg/kg) and is associated with a higher risk of mortality.

-

Post-Injection Care: To prevent fatal hypoglycemia that can occur due to the massive release of insulin from the damaged beta-cells, provide the animals with a 5-10% glucose solution to drink for the next 24 hours.

-

Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after this compound injection. Animals with a fasting blood glucose level consistently above 200-250 mg/dL are considered diabetic.[9]

-

Monitoring: Monitor the animals regularly for signs of hyperglycemia (e.g., polyuria, polydipsia, weight loss) and general health.

Induction Protocol for Mice

-

Animal Selection: Use healthy, adult male mice (e.g., Swiss albino, C57BL/6) weighing between 20-30g.

-

Acclimatization: Acclimatize the mice to the laboratory environment for at least one week.

-

Fasting: Fast the mice overnight (approximately 12 hours) before this compound administration, with free access to water.

-

This compound Preparation: Prepare a fresh solution of this compound monohydrate in cold, sterile saline immediately prior to injection.

-

Administration: Inject the this compound solution intraperitoneally (i.p.) at a dose of 150-200 mg/kg body weight.[14] Intravenous (i.v.) injection via the tail vein is also an option, typically at a lower dose of 50-70 mg/kg.[15]

-

Post-Injection Care: Provide a 5% glucose solution for drinking for the first 24 hours post-injection to mitigate the risk of hypoglycemia.

-

Confirmation of Diabetes: Measure blood glucose levels from the tail vein at 72 hours post-injection. Mice with fasting blood glucose levels greater than 200 mg/dL are considered diabetic.

-

Monitoring: Regularly monitor the mice for glycemic status, body weight, and overall health.

Histopathological Changes in the Pancreas

Histopathological examination of the pancreas following this compound administration reveals characteristic changes in the islets of Langerhans.

-

Early Stage (hours to a few days): The initial changes include hydropic degeneration, degranulation, and pyknosis (nuclear shrinkage) of the beta-cells.[17] This is followed by acute necrosis and disintegration of the beta-cells.[1]

-

Intermediate Stage (several days to weeks): The islets appear shrunken and are composed predominantly of alpha- and delta-cells.[18] There is often an inflammatory infiltrate, consisting mainly of lymphocytes and macrophages, surrounding and within the islets.[7]

-

Late Stage (weeks to months): In the chronic phase, the islets may show signs of atrophy and fibrosis.[7] In some studies, evidence of limited beta-cell regeneration has been observed, although this is often insufficient to reverse the diabetic state.[18] The exocrine pancreatic tissue generally remains unaffected.[17]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced beta-cell death and a typical experimental workflow.

Caption: Signaling pathway of this compound-induced pancreatic beta-cell death.

Caption: Experimental workflow for inducing diabetes with this compound.

References

- 1. healthsciencesbulletin.com [healthsciencesbulletin.com]

- 2. researchgate.net [researchgate.net]

- 3. The mechanisms of this compound- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitization to this compound-induced diabetes and pancreatic cell apoptosis in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection of B cells against the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histopathological abnormalities of prolonged this compound-induced diabetes mellitus in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Contrasting effects of this compound on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histological changes and antidiabetic activities of Icacina trichantha tuber extract in beta-cells of this compound induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbcp.com [ijbcp.com]

- 12. Induction of Diabetes Mellitus Using this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of Diabetes Mellitus Using this compound in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Long-term effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 18. alliedacademies.org [alliedacademies.org]

The Dawn of Chemical Diabetes: An In-depth Technical Guide to Early Studies on Alloxan's Diabetogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The year 1943 marked a pivotal moment in diabetes research with the discovery of alloxan's potent and selective diabetogenic properties. This finding, emerging from the independent work of research groups led by Dunn, Sheehan, and McLetchie in the United Kingdom, and Bailey and Bailey, as well as Goldner and Gomori in the United States, provided the scientific community with the first reliable chemical tool to induce diabetes in laboratory animals.[1][2][3][4] This breakthrough opened new avenues for investigating the pathophysiology of diabetes and for screening potential therapeutic agents. This technical guide delves into the core findings of these early, seminal studies, presenting the data, experimental protocols, and hypothesized mechanisms of action as they were understood in the nascent stages of this research.

Core Findings: The Triphasic Blood Glucose Response and Pancreatic Necrosis

The hallmark of this compound-induced diabetes, as meticulously documented by the early investigators, is a characteristic triphasic fluctuation in blood glucose levels, culminating in a state of permanent hyperglycemia.[2][4] This is coupled with the selective necrosis of the beta cells within the islets of Langerhans in the pancreas.[1][5]

Quantitative Data from Early Rabbit and Rat Studies

The following tables summarize the quantitative data on blood glucose changes observed in rabbits and rats following the administration of this compound, as reported in the foundational studies.

Table 1: Triphasic Blood Glucose Response in Rabbits Following Intravenous this compound Administration

| Time Post-Alloxan | Blood Glucose (mg/dL) - Representative Data | Phase |

| Pre-injection | 100 - 120 | Baseline |

| 2 - 4 hours | 200 - 350 | Initial Hyperglycemia |

| 6 - 12 hours | 30 - 50 | Hypoglycemic Phase |

| 24 - 48 hours and beyond | 300 - 500+ | Permanent Hyperglycemia |

Data compiled from descriptions in early studies.[2][5]

Table 2: Blood Glucose Response in Rats Following Intraperitoneal this compound Administration

| Time Post-Alloxan | Blood Glucose (mg/dL) - Representative Data |

| Pre-injection | 80 - 100 |

| 2 hours | 150 - 250 |

| 8 hours | 40 - 60 |

| 24 hours | 250 - 400 |

| 48 hours | 300 - 500 |

Data compiled from descriptions in early studies.[3][6]

Experimental Protocols of the Pioneers

The methodologies employed by the initial researchers laid the groundwork for decades of subsequent diabetes research. Below are detailed protocols reconstructed from their publications.

Dunn, Sheehan, and McLetchie's Protocol for Inducing Diabetes in Rabbits (1943)

-

Animal Model: Rabbits.

-

This compound Preparation: A freshly prepared aqueous solution of this compound.

-

Administration: Intravenous injection.

-

Dosage: A single dose of 100 mg/kg body weight.

-

Blood Glucose Monitoring: Blood samples were collected from the ear vein at various time intervals post-injection to observe the triphasic blood glucose response.

-

Histopathological Analysis: Post-mortem examination of the pancreas was conducted. Tissues were fixed, sectioned, and stained to observe the cellular changes in the islets of Langerhans.[7]

Goldner and Gomori's Protocol for Inducing Diabetes in Rats (1944)

-

Animal Model: Albino rats.

-